4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde
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Overview
Description
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a benzaldehyde core substituted with fluorine atoms and a difluorobenzyl ether group. This compound is a white crystalline solid, soluble in common organic solvents like ethanol, acetone, and dimethylsulfoxide (DMSO). It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde typically involves the reaction of 3,4-difluorobenzyl alcohol with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Difluorobenzyl alcohol+3-FluorobenzaldehydeCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzoic acid.
Reduction: 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde has found applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-Difluorobenzyl)oxy)benzenecarbaldehyde: Similar structure but lacks the additional fluorine atom on the benzene ring.
3,4-Difluorobenzaldehyde: Lacks the difluorobenzyl ether group.
3-Fluorobenzaldehyde: Lacks both the difluorobenzyl ether group and the additional fluorine atoms.
Uniqueness
4-((3,4-Difluorobenzyl)oxy)-3-fluorobenzaldehyde is unique due to the presence of both the difluorobenzyl ether group and the additional fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methoxy]-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQWZCNVYJCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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